molecular formula C16H16N2O2 B4183270 2-(2,3-dihydro-1H-inden-5-yloxy)-N-2-pyridinylacetamide

2-(2,3-dihydro-1H-inden-5-yloxy)-N-2-pyridinylacetamide

Cat. No. B4183270
M. Wt: 268.31 g/mol
InChI Key: DQAUCODFBVGVAG-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the indene and pyridine rings, as well as the acetamide group. The pyridine ring, for example, is basic and can participate in a variety of chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar acetamide group could impact its solubility in various solvents .

Scientific Research Applications

Pharmacology: Potential Therapeutic Agent

This compound has been explored for its pharmacological potential due to its structural similarity to other bioactive molecules. It may act as a precursor in synthesizing novel therapeutic agents, particularly those targeting neurological disorders. Its ability to cross the blood-brain barrier suggests potential applications in treating central nervous system ailments .

Biochemistry: Enzyme Inhibition Studies

In biochemistry, the compound’s unique structure could be utilized to study enzyme-substrate interactions. It may serve as an inhibitor or modulator for certain enzymes, providing insights into enzyme mechanisms and aiding in the development of new biochemical assays .

Material Science: Organic Semiconductor Precursor

The compound’s molecular structure indicates potential use in material science as a precursor for organic semiconductors. Its rigid backbone and potential for electronic delocalization make it a candidate for creating materials with specific conductive properties .

Agriculture: Growth Regulation and Pest Control

Research in agriculture could leverage this compound for growth regulation in plants. Its molecular framework might interact with plant hormone receptors, offering a new approach to controlling plant growth and development. Additionally, it could be studied for pest control applications due to its potential toxicity to certain insects .

Environmental Science: Pollutant Degradation

Environmental science applications may include the study of this compound in pollutant degradation processes. Its chemical structure could be involved in breaking down environmental toxins, contributing to bioremediation efforts .

Medicine: Diagnostic Imaging

In the medical field, the compound could be tagged with radioisotopes for use in diagnostic imaging. Its ability to bind to specific biological targets may help in the visualization of certain diseases or conditions within the body .

properties

IUPAC Name

2-(2,3-dihydro-1H-inden-5-yloxy)-N-pyridin-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O2/c19-16(18-15-6-1-2-9-17-15)11-20-14-8-7-12-4-3-5-13(12)10-14/h1-2,6-10H,3-5,11H2,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQAUCODFBVGVAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)C=C(C=C2)OCC(=O)NC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401330159
Record name 2-(2,3-dihydro-1H-inden-5-yloxy)-N-pyridin-2-ylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401330159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

14.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID56324295
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

895935-15-6
Record name 2-(2,3-dihydro-1H-inden-5-yloxy)-N-pyridin-2-ylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401330159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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